12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione
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Overview
Description
12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as sedatives, anxiolytics, and muscle relaxants. This compound, due to its unique structure, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione typically involves multi-step organic reactions. The process may start with the preparation of the core benzodiazepine structure, followed by the introduction of the pyrazino and pyrrolo moieties. Common reagents and conditions include:
Starting Materials: Benzodiazepine derivatives, pyrazine, and pyrrole.
Reagents: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Removal of oxygen or addition of hydrogen, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), under various temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses, such as anxiolytics or sedatives.
Industry: Possible applications in materials science or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The pathways involved could include modulation of GABAergic activity, inhibition of specific enzymes, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used as a sedative.
Clonazepam: Used for its anticonvulsant effects.
Uniqueness
12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione’s unique structure, incorporating pyrazino and pyrrolo rings, may confer distinct chemical and biological properties compared to other benzodiazepines.
Properties
CAS No. |
122485-08-9 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaene-8,11-dione |
InChI |
InChI=1S/C15H13N3O2/c19-13-8-16-15(20)14-12-6-3-7-17(12)11-5-2-1-4-10(11)9-18(13)14/h1-7,14H,8-9H2,(H,16,20) |
InChI Key |
DDBPGQPSHSXTIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N2CC3=CC=CC=C3N4C=CC=C4C2C(=O)N1 |
Origin of Product |
United States |
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